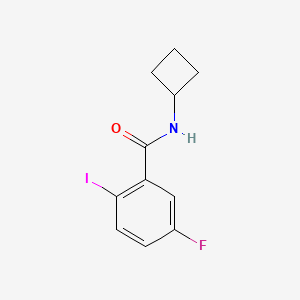

N-Cyclobutyl-5-fluoro-2-iodobenzamide

Description

Properties

IUPAC Name |

N-cyclobutyl-5-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FINO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOBYLXHQKQQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis of N-cyclobutyl-5-fluoro-2-iodobenzamide requires two primary components:

Amide Bond Formation via Acid Chloride Intermediate

The most widely reported method involves converting 5-fluoro-2-iodobenzoic acid to its acid chloride, followed by reaction with cyclobutylamine.

Procedure [4,:

-

Activation of Carboxylic Acid :

-

5-Fluoro-2-iodobenzoic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 1.5 equiv) in anhydrous dichloromethane (DCM) at reflux (40°C, 2 h).

-

Solvent and excess SOCl₂ are removed under reduced pressure to yield 5-fluoro-2-iodobenzoyl chloride.

-

-

Amine Coupling :

-

The acid chloride is dissolved in DCM and cooled to 0°C.

-

Cyclobutylamine (1.2 equiv) and triethylamine (TEA, 1.5 equiv) are added dropwise.

-

The mixture is stirred at room temperature for 12 h, followed by aqueous workup and purification via silica gel chromatography.

-

Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% [6,8] |

| Purity (HPLC) | >98% |

| Key Byproducts | Cyclobutylamine hydrochloride |

Direct Coupling Using Carbodiimide Reagents

To avoid handling corrosive acid chlorides, carbodiimide-mediated coupling is employed.

Procedure [4,:

-

Reaction Setup :

-

5-Fluoro-2-iodobenzoic acid (1 equiv), cyclobutylamine (1.1 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) are dissolved in DCM.

-

Hydroxybenzotriazole (HOBt, 1.2 equiv) is added to suppress racemization.

-

-

Optimized Conditions :

-

Stirred at 25°C for 24 h under nitrogen.

-

Quenched with 1 M HCl, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

-

Alternative Route: Mitsunobu Reaction

For substrates sensitive to acidic conditions, the Mitsunobu reaction offers a viable pathway.

Procedure :

-

Components :

-

5-Fluoro-2-iodobenzoic acid (1 equiv), cyclobutylamine (1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF).

-

-

Reaction :

-

Stirred at 0°C → 25°C over 6 h.

-

Concentrated and purified via flash chromatography (hexane:ethyl acetate = 3:1).

-

Data :

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Iodine Stability : The ortho-iodo group may undergo unintended elimination under strongly basic conditions. This is mitigated by using mild bases (e.g., TEA) and low temperatures.

-

Cyclobutylamine Handling : Its high basicity necessitates controlled addition to prevent side reactions (e.g., hydrochloride salt formation).

Industrial-Scale Considerations

For kilogram-scale production, the acid chloride method is preferred due to:

-

Shorter reaction times (<6 h total).

-

Lower solvent consumption (DCM can be recycled via distillation).

Emerging Techniques

Recent advances include enzymatic amidation using lipases (e.g., Candida antarctica Lipase B), though yields remain suboptimal (50–60%) . Photocatalytic methods are under investigation but require further optimization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-5-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclobutyl-5-fluoro-2-iodobenzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-fluoro-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-Cyclobutyl-2-fluoro-6-iodobenzamide

- N-Cyclobutyl-4-fluoro-2-iodobenzamide

Uniqueness

N-Cyclobutyl-5-fluoro-2-iodobenzamide is unique due to its specific substitution pattern on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the cyclobutyl group, fluorine atom, and iodine atom in specific positions distinguishes it from other similar compounds and may confer unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.